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Introduction

2,4,6-Triiodophenol (TIP) is a halogenated aromatic compound derived from phenol,
characterized by the substitution of three hydrogen atoms with iodine at the 2, 4, and 6
positions of the benzene ring.[1][2] Its chemical formula is CeH3I30.[1][3][4] This molecule has
garnered significant interest across various scientific disciplines due to its diverse biological
activities and applications. In biochemical research, it is recognized as a potent inhibitor of
leukotriene B4 (LTB4) synthesis, underpinning its investigation as an anti-inflammatory and
analgesic agent.[5] Furthermore, TIP is known as a potent thyroid-disrupting chemical and is
utilized in studies investigating deiodinase activity.[5][6][7] Environmentally, it is monitored as
an iodinated disinfection by-product (DBP) resulting from the chlorination of sewage effluents.
[5][6][7] This guide provides an in-depth overview of its structure, physicochemical properties,
synthesis, analytical characterization, and key biological activities.

Physicochemical Properties and Identifiers

2,4,6-Triiodophenol is a light-sensitive, off-white to light gray or yellowish crystalline powder.
[1][2][5] It is practically insoluble in water but exhibits solubility in organic solvents like
chloroform, dichloromethane, and alkaline solutions.[5][8]
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Property Value Reference

Molecular Formula CeHs3l30 [1103114]

Molecular Weight 471.80 g/mol [B114]119][10]

CAS Number 609-23-4 [L1[3114119]
Off-white to light brown or grey

Appearance [11[7]
powder

157-159 °C[2][6][10], 158-162

Melting Point
°C[5]
Insoluble in water; Soluble in

Solubility chloroform, dichloromethane, [51[71I8]
alkali

IUPAC Name 2,4,6-triiodophenol [3]
VAPDZNUFNKUROY-

InChl Key [11[3119]
UHFFFAOYSA-N

Canonical SMILES Cl=C(C=C(C(=C11hOo)NI [11[3]

Synthesis Protocols

The synthesis of 2,4,6-Triiodophenol typically involves the direct iodination of phenol. The key
is to achieve the specific 2,4,6-substitution pattern, which requires careful control of reaction
conditions.[5]

Method 1: lodination with lodine and Hydrogen Peroxide

This method utilizes hydrogen peroxide as a catalyst (oxidant) for the electrophilic iodination of
the phenol ring in an acidic medium.[2][8]

Experimental Protocol:
 Dissolution: Dissolve phenol in a suitable alcohol solvent.

» Reagent Addition: Add a stoichiometric excess of iodine (I2) to the solution.
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o Catalysis: Slowly add hydrogen peroxide (30% solution) to the mixture while stirring. The
reaction is typically carried out in an acidic and not very hydrating medium.[8]

e Reaction: Continue stirring the mixture at room temperature. The reaction progress can be
monitored by thin-layer chromatography (TLC). A patent describes leaving the reaction at a
standstill for 24 hours.[8]

o Precipitation & Filtration: The product precipitates out of the solution. Filter the formed
precipitate and dry it under a vacuum.[8]

 Purification: Recrystallize the crude product from hot methanol or a methanol/water mixture
(e.g., 3:1) to obtain pure 2,4,6-Triiodophenol.[8]

Method 2: lodination with Periodic Acid and Potassium
lodide

This protocol employs periodic acid and potassium iodide in the presence of a strong acid.[8]
Experimental Protocol:

o Reagent Preparation: Dissolve periodic acid in concentrated sulfuric acid, cooling the mixture
with an ice bath.[8]

 lodide Addition: Add potassium iodide in small portions to the solution.[8]
e Phenol Addition: Subsequently, add phenol to the reaction mixture.[8]
» Reaction: Allow the reaction to proceed overnight with continuous stirring.[8]

o Work-up & Purification: The work-up would involve quenching the reaction, followed by
extraction and recrystallization of the crude product to yield the final compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the
structure and purity of synthesized 2,4,6-Triiodophenol.
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Spectroscopic Characterization
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Technique

Observed Data | Expected
o Reference
Characteristics

1H NMR

The H NMR spectrum is

expected to show a singlet for

the two equivalent aromatic

protons (at C3 and C5) and a (1]
singlet for the hydroxyl proton.
Spectra are available in

databases, often run in DMSO-

des.[11]

13C NMR

The 3C NMR spectrum will

show distinct signals for the

four types of carbon atoms in

the molecule: C-OH, C-I, C-H,

and the carbon at the [12]
intersection of C-I bonds.

Spectral data is available in

public databases like

SpectraBase.[12]

FTIR Spectroscopy

The IR spectrum shows a

characteristic broad O-H

stretching band around 3490

cm~1, The C-I stretching

absorptions are observed at [9][13]
lower wavenumbers, typically

near 500-650 cm~1,[13]

Specific spectra are available

in the NIST WebBook.[9]

Mass Spectrometry

Electron ionization (EI-MS) [3B1[14][15]
shows a prominent molecular

ion peak (M*) at m/z 472.[3]

[14] The fragmentation pattern

is also a key identifier. High-

resolution mass spectrometry
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(LC-MS) can confirm the exact

mass.[3]

Crystal structure data for 2,4,6-
Trilodophenol is available in
the Cambridge Structural

X-Ray Crystallography o o [3]
Database, providing definitive
confirmation of its three-

dimensional structure.[3]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass
Spectrometry (GC/MS) are essential for assessing the purity of 2,4,6-Triiodophenol and for its
quantification in various matrices.[5]

Experimental Protocol (General HPLC):
e Column: A reverse-phase column (e.g., C18) is typically used.[16]

» Mobile Phase: A mixture of an organic solvent like acetonitrile (MeCN) and an aqueous
solution (e.g., water with a small amount of acid like phosphoric or formic acid for MS
compatibility) is used for elution.[16]

o Detection: UV detection is common, leveraging the chromophoric nature of the molecule.
Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a
highly sensitive method for detecting iodine-containing species.[5]

e Analysis: The retention time of the major peak is compared to a reference standard to
confirm identity, and the peak area is used to determine purity, often reported as >97%.[10]

Biological Activity and Signaling

2,4,6-Triiodophenol exhibits several significant biological activities, making it a molecule of
interest in pharmacology and toxicology.

» Anti-inflammatory and Analgesic Agent: TIP is a potent, orally active inhibitor of leukotriene
B4 (LTB4) synthesis.[5] LTB4 is a powerful chemoattractant and pro-inflammatory mediator
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derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. By inhibiting this
pathway, TIP reduces inflammation, with effects suggested to be comparable to classical
therapeutics like aspirin.[5]

e Thyroid System Disruption: It is recognized as a potent thyroid-disrupting chemical.[5][6] It
can interfere with thyroid hormone systems, partly by binding to transport proteins like
transthyretin and interacting with deiodinase enzymes.[5]

o Antileukemic Potential: Studies on derivatives of TIP have shown they can induce caspase-
independent mitochondrial cell death in leukemia cells, indicating potential for development
as antileukemic agents.

Visualization of LTB4 Synthesis Inhibition

The following diagram illustrates the simplified 5-lipoxygenase pathway and the inhibitory
action of 2,4,6-Triiodophenol.

LTB4 Synthesis Pathway

5-LOX Activating resents AA to 5-Lipoxygenase converts
Protein (FLAP) (5-LOX)
-

inhibits

Arachidonic Acid
(from Cell Membrane)

Leukotriene Ad | converts Leukotriene B4 m
(LTA%) }> | LTA4 Hydrolase (LTB4) —>

process 2,4,6-Triiodophenol

substance

Click to download full resolution via product page
Caption: Inhibition of the 5-Lipoxygenase pathway by 2,4,6-Triiodophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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